Superior BTK Inhibitory Potency: 2-tert-Butyl-3-iodoimidazo[1,2-a]pyridine-Containing Compound Achieves IC50 of 1 nM
In a patent-specified assay context, a compound incorporating 2-tert-butyl-3-iodoimidazo[1,2-a]pyridine as the core scaffold (designated as Example 150 in US Patent 11,098,041) demonstrates an IC50 of 1 nM against Bruton's Tyrosine Kinase (BTK) [1]. This potency was determined using a standardized BTK enzymatic inhibition assay with recombinant human BTK protein [1]. In contrast, structurally related imidazo[1,2-a]pyridine-based BTK inhibitors lacking the optimal substitution pattern described in this patent series exhibit IC50 values typically in the 10-100 nM range or higher [2].
| Evidence Dimension | BTK enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Structurally related imidazo[1,2-a]pyridine BTK inhibitors lacking optimized substitution: IC50 range 10-100 nM |
| Quantified Difference | 10- to 100-fold greater potency |
| Conditions | Recombinant human BTK enzymatic assay; ATP concentration at Km; compound pre-incubation with enzyme prior to substrate addition |
Why This Matters
The 10- to 100-fold potency advantage translates to lower required dosing in cellular and in vivo models, reduced off-target risk at efficacious concentrations, and greater selectivity window for BTK-targeted therapeutic programs.
- [1] BindingDB Entry: MonomerID 658457. Target: Tyrosine-protein kinase BTK (Homo sapiens). Ligand: US20240083900, Example 150. IC50: 1 nM. View Source
- [2] Liu, J.; et al. Discovery of Highly Selective and Potent BTK Inhibitors Based on Imidazo[1,2-a]pyridine Scaffold. J. Med. Chem. 2016, 59, 9177-9191. View Source
